molecular formula C20H17FN4O2S2 B2671775 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide CAS No. 392300-25-3

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2671775
CAS No.: 392300-25-3
M. Wt: 428.5
InChI Key: SZGRVDZOTKSDCG-UHFFFAOYSA-N
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Description

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide features a 1,3,4-thiadiazole core, a heterocyclic scaffold known for its pharmacological versatility. The structure includes:

  • A thioether linkage at position 5 of the thiadiazole ring, connected to a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group.
  • A 4-fluorobenzamide substituent at position 2, which may enhance binding affinity through electron-withdrawing effects and hydrogen bonding .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S2/c21-15-9-7-14(8-10-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-3-5-13-4-1-2-6-16(13)25/h1-2,4,6-10H,3,5,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGRVDZOTKSDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Thiadiazole Ring Formation: The thiadiazole ring is usually formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the thiadiazole ring and the fluorobenzamide moiety using reagents such as coupling agents (e.g., EDCI, DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl group in the quinoline derivative can be reduced to form alcohols.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline moiety.

    Substitution: Substituted fluorobenzamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through various mechanisms:

  • Induction of Apoptosis : It may trigger intrinsic apoptotic pathways in cancer cells, leading to cell death. This effect has been observed in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • Inhibition of Cell Proliferation : Studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cells. For example, certain thiadiazole derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like cisplatin.

Case Study Example

A comparative study evaluated the anticancer efficacy of thiadiazole derivatives. Among them, compounds structurally related to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide exhibited remarkable cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The thiadiazole moiety present in this compound contributes to its antimicrobial properties:

  • Antibacterial Effects : It has shown effectiveness against a range of bacterial strains by disrupting bacterial cell membranes.
  • Antifungal Properties : The combination of triazole and thiadiazole functionalities enhances its ability to inhibit fungal growth.
Compound NameStructural FeaturesBiological Activity
Compound APyrazole ringAnticancer
Compound BThioether linkageAntibacterial
Compound CTriazole and ureaAntifungal

Mechanism of Action

The mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The quinoline derivative may interact with DNA or enzymes, leading to inhibition of their function. The thiadiazole ring may contribute to the compound’s ability to chelate metal ions, affecting various biochemical pathways. The fluorobenzamide moiety may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The dihydroquinolinyl-oxoethylthio group in the target compound is bulkier than simpler substituents (e.g., ethyl or benzylthio in 4y and 5d). This may enhance membrane permeability or target-specific interactions compared to smaller groups . The 4-fluorobenzamide group differs from 5d’s 4-fluorobenzylthio, offering distinct electronic effects (amide vs. thioether) that could influence hydrogen bonding or metabolic stability .

Heterocyclic Core Variations: Compounds with dual thiadiazole motifs (e.g., 4y) exhibit potent anticancer activity, suggesting synergistic effects from multiple heterocycles . Piperidine-containing analogs () prioritize acetylcholinesterase inhibition, whereas dihydroquinoline derivatives may target kinase or apoptosis pathways due to their aromaticity .

Synthetic Accessibility: High-yield synthesis (e.g., 86% for 5d) is achievable with optimized coupling reactions, though steric hindrance from the dihydroquinoline group in the target compound may require tailored conditions .

Physicochemical Properties

  • Solubility: Fluorinated groups (e.g., in 5d and the target compound) may reduce aqueous solubility compared to non-halogenated derivatives, necessitating formulation adjustments .

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structural arrangement that includes a thiadiazole moiety, a fluorobenzamide group, and a 3,4-dihydroquinoline derivative. Its molecular formula is C20H18N4O2S2, with a molecular weight of approximately 410.51 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

1. Antimicrobial Properties:
Preliminary research indicates that this compound may exhibit significant antimicrobial activity. Its structural components suggest potential interactions with biological targets such as enzymes and receptors, which could lead to modulation of their activity. The presence of the thiadiazole ring has been associated with enhanced antibacterial and antifungal properties against various pathogens.

2. Anticancer Potential:
Studies have shown that derivatives of thiadiazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features have demonstrated moderate to significant activity against Gram-positive bacteria and various fungal strains compared to standard drugs like streptomycin and fluconazole .

3. Mechanism of Action:
The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets. Interaction studies are crucial for elucidating how this compound modulates enzyme activity or receptor function.

Structural Features and Biological Activities

Compound Name Structural Features Biological Activity References
This compoundContains thiadiazole and fluorobenzamideAntimicrobial, anticancer
5-Nitroindazole DerivativeNitrogen-containing heterocycleAntichagasic, antineoplastic
Aloe-emodin DerivativeAnthraquinone structureAnti-inflammatory

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

Case Study 1: Antimicrobial Activity
A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains. Compounds exhibiting halogen substitutions showed increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

Case Study 2: Cytotoxicity Against Cancer Cells
Research demonstrated that certain derivatives showed significant cytotoxic effects on human cancer cell lines (e.g., HT-29). The IC50 values were found to be less than 10 µM for some compounds tested .

Q & A

Q. What are the standard synthetic methodologies for preparing compounds containing 1,3,4-thiadiazole and benzamide moieties, such as the target compound?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Thiol-alkylation: React a thiol-containing intermediate (e.g., 1,3,4-thiadiazole-2-thiol) with a halogenated acetamide derivative in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in dry acetone or ethanol .
  • Amide coupling: Use benzoyl chloride derivatives to functionalize amine groups on the thiadiazole ring in pyridine or DMF solvents .
  • Purification: Recrystallization from ethanol or methanol is common to isolate pure products .

Q. Table 1: Representative Reaction Conditions from Literature

StepReagents/ConditionsSolventTime (h)Yield (%)Reference
Thiol-alkylationK₂CO₃, refluxDry acetone365–78
Amide couplingPyridine, room temperature, stirringPyridine1270–85
RecrystallizationEthanolEthanol

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons in benzamide at δ 7.2–8.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • X-ray crystallography: Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing, as seen in N—H⋯N and C—H⋯F interactions) .
  • Mass spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates like the thiadiazole-2-thiol precursor?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 mechanisms .
  • Catalyst/base optimization: Anhydrous K₂CO₃ outperforms NaHCO₃ in deprotonating thiols, minimizing side reactions .
  • Reaction monitoring: TLC or HPLC tracks intermediate formation to prevent over-reaction .

Q. Table 2: Yield Optimization Strategies

VariableHigh-Yield ConditionLow-Yield ConditionImpact on YieldReference
SolventDry acetoneAqueous ethanol+20%
BaseAnhydrous K₂CO₃Na₂CO₃+15%
TemperatureReflux (80°C)Room temperature+30%

Q. How should researchers address contradictions in biological activity data (e.g., cytotoxicity vs. antimicrobial activity)?

Methodological Answer:

  • Assay standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922) across studies .
  • Structure-activity relationship (SAR): Compare substituent effects (e.g., 4-fluorobenzamide vs. 4-chlorophenyl in and ) .
  • Dose-response curves: Calculate IC₅₀/EC₅₀ values to quantify potency discrepancies .

Q. What computational strategies validate molecular docking predictions for this compound’s enzyme targets?

Methodological Answer:

  • Docking validation: Cross-validate results using multiple software (e.g., AutoDock Vina and Schrödinger Glide) .
  • Molecular dynamics (MD): Simulate ligand-protein stability over 50–100 ns to assess binding mode persistence .
  • Electrostatic potential maps: Align docking poses with X-ray crystallographic data (e.g., PFOR enzyme active site in ) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Thermogravimetric analysis (TGA): Measure decomposition temperatures (Td) in nitrogen atmosphere .
  • pH stability assays: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light exposure tests: Use UV-Vis spectroscopy to detect photolytic byproducts .

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